1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Description
This compound features a benzothiazole core substituted with a methoxy group at position 6, linked via a piperazine ring to a propan-1-one moiety bearing a 4-methylbenzenesulfonyl group. The sulfonyl group contributes to solubility in polar solvents, while the methyl substituent on the benzene ring may influence metabolic stability . Its synthesis likely follows pathways analogous to other benzothiazole-piperazine hybrids, involving condensation of benzothiazole-2-amine with substituted piperazines and subsequent sulfonylation steps .
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-3-6-18(7-4-16)31(27,28)14-9-21(26)24-10-12-25(13-11-24)22-23-19-8-5-17(29-2)15-20(19)30-22/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKDLOHJXBNIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step procedures. One common method includes the reaction of 6-methoxy-1,3-benzothiazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-tubercular activity . Benzothiazole derivatives are known to exhibit inhibitory effects against Mycobacterium tuberculosis, likely by interfering with cell wall biosynthesis pathways.
Biological Studies
Research indicates that this compound can be utilized in studies focusing on:
- Enzyme Inhibition: It has shown potential as an inhibitor of certain enzymes, which could be relevant in drug design and development.
- Receptor Binding: The piperazine component allows for interactions with various receptors, making it a candidate for further pharmacological studies.
Industrial Applications
Due to its aromatic structure, the compound may find applications in:
- Dyes and Pigments Production: Its chemical structure supports its use in synthesizing various dyes and pigments for industrial purposes.
Anti-Tubercular Activity
One notable study demonstrated that similar benzothiazole derivatives exhibited significant activity against Mycobacterium tuberculosis. The mechanism of action involved the inhibition of cell wall synthesis, suggesting that G856-8987 could potentially serve as a lead compound for developing new anti-tubercular drugs.
Biochemical Pathways
Another investigation explored the compound's interaction with cellular signaling pathways. It was found to influence gene expression and cellular metabolism, indicating its potential role in modulating biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . Additionally, it may interact with other proteins and pathways involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Benzothiazole Substituents :
- 6-Methoxy : Electron-donating, improves solubility and may facilitate hydrogen bonding with targets .
- 6-Chloro : Electron-withdrawing, increases lipophilicity and may enhance membrane permeability but reduce metabolic clearance .
- 6-Ethoxy : Bulkier than methoxy, further increases lipophilicity and may slow oxidative metabolism .
Sulfonyl Group Variations: 4-Methylbenzenesulfonyl: Balances solubility and stability; methyl group may shield against rapid enzymatic degradation .
Piperazine Linkage Modifications: Propan-1-one vs. Ether-linked Derivatives: Compounds like those in exhibit altered conformational flexibility, impacting receptor binding kinetics .
Imidazo-fused analogs () demonstrate structural rigidity, often correlating with higher affinity for kinase targets in oncology .
Physicochemical Properties :
Biological Activity
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound notable for its diverse biological activities. It belongs to the class of benzothiazole derivatives, which are widely recognized for their medicinal properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of a benzothiazole ring, a piperazine moiety, and a sulfonyl group. The structural characteristics contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The piperazine ring enhances the compound's ability to cross biological membranes, allowing it to modulate receptor activity effectively.
- Hydrogen Bonding : The sulfonyl group can participate in hydrogen bonding, stabilizing interactions with target proteins.
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. This compound has shown promising results in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.
Antitumor Activity
Studies have suggested that compounds containing benzothiazole structures can act as antitumor agents. The ability of this compound to induce apoptosis in cancer cells has been explored, with indications that it may interact with apoptotic pathways .
Neuroprotective Effects
There is ongoing research into the neuroprotective potential of this compound. Its interaction with neurotransmitter systems may provide therapeutic avenues for treating neurological disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds and their implications:
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction intermediates?
Answer: The compound can be synthesized via multi-step reactions involving:
Piperazine functionalization : Reacting 6-methoxy-1,3-benzothiazole-2-carboxylic acid with piperazine derivatives under nucleophilic substitution conditions .
Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Ketone formation : Coupling the sulfonylated intermediate with a propanone backbone using a carbonyl-activating agent (e.g., EDCI/HOBt).
Key intermediates :
- 6-Methoxy-1,3-benzothiazol-2-yl-piperazine
- 4-Methylbenzenesulfonyl chloride derivative
Q. How can researchers validate the structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, sulfonyl-linked protons at δ ~7.5–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 488.14; observed deviation < 2 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Q. What pharmacological activities are associated with its structural motifs?
Answer:
- Benzothiazole moiety : Known for antitumor and antimicrobial activity via kinase inhibition .
- Sulfonyl group : Enhances metabolic stability and receptor binding (e.g., serotonin/dopamine receptors) .
- Piperazine linker : Modulates pharmacokinetics by improving solubility and blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Answer:
- Modify substituents :
- Replace the methoxy group with halogens (e.g., Cl, F) to alter electron density and binding affinity .
- Vary the sulfonyl group (e.g., trifluoromethylsulfonyl) to enhance hydrophobic interactions .
- Assay design :
- Use in vitro kinase profiling (e.g., EGFR, BRAF) to evaluate IC₅₀ shifts.
- Perform molecular docking with homology models of target receptors (e.g., 5-HT₆) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer:
-
Standardize assay conditions :
Parameter Recommended Standardization Cell line Use authenticated lines (e.g., HEK293 vs. HeLa) Solvent DMSO concentration ≤ 0.1% (v/v) Incubation time 48–72 hours for cytotoxicity assays -
Validate with orthogonal assays : Compare fluorescence-based and radiometric kinase assays .
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Control for batch variability : Synthesize multiple batches and test purity via HPLC (>98%) .
Q. How can researchers assess the compound’s stability under physiological conditions?
Answer:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS over 24 hours.
- Plasma stability : Add to human plasma (37°C) and quantify parent compound degradation at 0, 1, 4, and 8 hours .
- Photostability : Expose to UV light (320–400 nm) and track photodegradation products .
Q. What computational methods predict its ADMET properties?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
